molecular formula C21H23F3N2O2 B4031747 2-PHENOXY-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-BUTANONE

2-PHENOXY-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-BUTANONE

Cat. No.: B4031747
M. Wt: 392.4 g/mol
InChI Key: UGYJAMLTVYWVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-PHENOXY-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-BUTANONE is a complex organic compound that features a phenoxy group, a trifluoromethyl-substituted phenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENOXY-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-BUTANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)aniline with 1-chlorobutane to form 1-(3-(trifluoromethyl)phenyl)piperazine. This intermediate is then reacted with phenol in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-PHENOXY-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-PHENOXY-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-BUTANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-PHENOXY-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-BUTANONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can bind to various receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Trifluoromethylphenylpiperazine: A related compound with similar structural features but lacking the phenoxy group.

    Phenoxybenzene: Contains the phenoxy group but lacks the piperazine and trifluoromethyl groups.

Uniqueness

2-PHENOXY-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-BUTANONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring allows for specific receptor interactions.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-phenoxy-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2/c1-2-19(28-18-9-4-3-5-10-18)20(27)26-13-11-25(12-14-26)17-8-6-7-16(15-17)21(22,23)24/h3-10,15,19H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYJAMLTVYWVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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